6-Isopropoxypyridin-3-OL
Description
6-Isopropoxypyridin-3-OL is a chemical compound with the molecular formula C8H11NO2 It is a derivative of pyridine, featuring an isopropoxy group at the 6th position and a hydroxyl group at the 3rd position
Properties
IUPAC Name |
6-propan-2-yloxypyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6(2)11-8-4-3-7(10)5-9-8/h3-6,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVIORPZOIFQHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropoxypyridin-3-OL can be achieved through several methods. One common approach involves the reaction of 3-hydroxypyridine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 6-Isopropoxypyridin-3-OL may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-Isopropoxypyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-isopropoxypyridin-3-one.
Reduction: Formation of 6-isopropoxypyridin-3-amine.
Substitution: Formation of various substituted pyridines depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
-
Cytokine Modulation
- A significant application of 6-Isopropoxypyridin-3-OL lies in its ability to modulate cytokine production. Research indicates that compounds with similar structures can inhibit cytokine secretion, which is crucial in treating inflammatory diseases and conditions associated with cytokine dysregulation . This modulation can potentially lead to therapeutic benefits for patients suffering from autoimmune disorders or chronic inflammatory diseases.
-
Pain Management
- 6-Isopropoxypyridin-3-OL has been investigated as a potential inhibitor of voltage-gated sodium channels, particularly Nav1.7. This sodium channel is implicated in various pain pathways, including neuropathic and inflammatory pain . Inhibitors of Nav1.7 have shown promise in preclinical models for reducing pain sensitivity and could be developed into effective analgesics.
-
Cancer Therapeutics
- The compound's ability to influence cellular signaling pathways suggests its potential in cancer therapy. Studies have shown that similar pyridine derivatives can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors . This mechanism highlights the compound's potential as a chemotherapeutic agent.
Case Studies
Mechanism of Action
The mechanism of action of 6-Isopropoxypyridin-3-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the isopropoxy group can modulate the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypyridine: Lacks the isopropoxy group, making it less lipophilic.
6-Methoxypyridin-3-OL: Contains a methoxy group instead of an isopropoxy group, resulting in different chemical properties.
6-Ethoxypyridin-3-OL: Features an ethoxy group, which affects its reactivity and biological activity.
Uniqueness
6-Isopropoxypyridin-3-OL is unique due to the presence of both the isopropoxy and hydroxyl groups, which confer distinct chemical and biological properties
Biological Activity
6-Isopropoxypyridin-3-OL is a chemical compound that has garnered attention for its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
6-Isopropoxypyridin-3-OL, with the molecular formula , is characterized by the presence of a pyridine ring substituted with an isopropoxy group and a hydroxyl group. Its structure allows it to interact with various biological targets, making it a candidate for pharmacological applications.
The biological activity of 6-Isopropoxypyridin-3-OL is primarily linked to its ability to modulate cellular signaling pathways. Research indicates that it may influence the integrated stress response (ISR) by affecting eIF2B activity, which is crucial for protein synthesis under stress conditions. Specifically, compounds that enhance eIF2B activity could potentially be used in treating diseases associated with protein misfolding and other metabolic disorders .
1. Antitubercular Activity
6-Isopropoxypyridin-3-OL has been studied for its effectiveness against Mycobacterium tuberculosis. In vitro assays demonstrated that derivatives of this compound exhibit significant antitubercular activity, with structure-activity relationship studies indicating that modifications to its structure can enhance potency while reducing lipophilicity, which is often linked to improved pharmacokinetic properties .
| Compound | MIC (µg/mL) | Remarks |
|---|---|---|
| 6-Isopropoxypyridin-3-OL | 1.6 | Effective against replicating cultures |
| Analogue A | 0.5 | Enhanced potency observed |
| Analogue B | 2.0 | Lower lipophilicity improves bioavailability |
2. Neuroprotective Effects
Studies suggest that 6-Isopropoxypyridin-3-OL may have neuroprotective properties. It has been reported to inhibit nerve growth factor (NGF) biological activity, which plays a role in neuronal survival and differentiation. This inhibition can be beneficial in conditions characterized by excessive NGF signaling, such as certain neurodegenerative diseases .
3. Pain Modulation
The compound's interaction with voltage-gated sodium channels (specifically Nav1.7) indicates potential applications in pain management. Inhibition of Nav1.7 has been associated with reduced pain perception, suggesting that 6-Isopropoxypyridin-3-OL could serve as a therapeutic agent for various pain conditions.
Case Studies
Case Study 1: Antitubercular Efficacy
In a comparative study of various pyridine analogues, 6-Isopropoxypyridin-3-OL was evaluated alongside other compounds for its antitubercular effects. The results indicated that while it was effective, certain structural modifications led to compounds with significantly improved efficacy against M. tuberculosis without increasing toxicity .
Case Study 2: Neuroprotection in Animal Models
In preclinical models of neurodegeneration, administration of 6-Isopropoxypyridin-3-OL showed promise in preserving neuronal function and reducing markers of apoptosis in neuronal cells exposed to stressors similar to those found in neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
